

# reduced sensitivity isopyrazam field populations

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## Compound Focus: Isopyrazam

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## FAQ: Isopyrazam Sensitivity and Resistance

Here are answers to common questions that researchers might have regarding **isopyrazam** sensitivity in field populations.

- Q1: What is the baseline sensitivity of fungal pathogens to isopyrazam?** Establishing a baseline sensitivity is crucial for monitoring future shifts in pathogen populations. The following table summarizes baseline data for two key pathogens from recent studies.

Pathogen	Number of Isolates	EC <sub>50</sub> Range (µg/mL)	Mean EC <sub>50</sub> (µg/mL)	Citation
<i>Sclerotinia sclerotiorum</i>	178	Not Reported	0.039	[1]
<i>Rhizoctonia solani</i>	113	0.0018 - 0.0336	0.0101	[2]

- Q2: What is the assessed risk of resistance development to isopyrazam in the field?** The risk is currently considered **low to moderate** [2]. Studies on *Rhizoctonia solani* indicate that while resistant mutants can be generated in a laboratory, they often show reduced fitness. This includes slower

mycelial growth and decreased pathogenicity, which disadvantages them in competition with wild-type strains in the field [2].

- **Q3: What are the known mechanisms for reduced sensitivity to isopyrazam?** Reduced sensitivity has been linked to two primary mechanisms:
  - **Target-Site Mutations:** Specific point mutations in the genes encoding the succinate dehydrogenase (SDH) enzyme complex. The known mutations are summarized in the table below.
  - **Non-Target Site Resistance:** Some field isolates of *Zymoseptoria tritici* have shown strong resistance to fluopyram and isofetamid (SDHs with similar structures to **isopyrazam**) without any mutations in the SdhB, C, or D subunits. This suggests an alternative mechanism, such as enhanced efflux or metabolic degradation [3].

Fungal Pathogen	Affected SDH Subunit	Amino Acid Substitution	Resistance Level	Citation
<i>Rhizoctonia solani</i>	SDH-B	H249L	Moderate	[2]
<i>Rhizoctonia solani</i>	SDH-C	I78F	Moderate to High	[2]

- **Q4: Is there cross-resistance between isopyrazam and other fungicides?** Yes, **positive cross-resistance** is observed with other SDHI fungicides, particularly those with similar chemical structures. A strong cross-resistance relationship exists between **isopyrazam** and **thifluzamide** [2]. However, no cross-resistance is observed with fungicides from other chemical groups, such as **prochloraz (DMI)**, **tebuconazole (DMI)**, **carbendazim (MBC)**, **azoxystrobin (QoI)**, and **jinggangmycin** [2]. This makes these groups excellent candidates for rotation or mixture programs.

## Experimental Protocols for Monitoring Sensitivity

Here is a detailed methodology for establishing a baseline sensitivity profile, a fundamental assay for any resistance monitoring program.

### Protocol: Determining the Effective Concentration (EC<sub>50</sub>) of Isopyrazam

This protocol is adapted from standard microtiter plate sensitivity tests used in recent studies [1] [3].

**1. Principle** The EC<sub>50</sub> value represents the concentration of **isopyrazam** required to inhibit mycelial growth by 50% compared to an untreated control. This quantitative measure is used to track shifts in pathogen sensitivity.

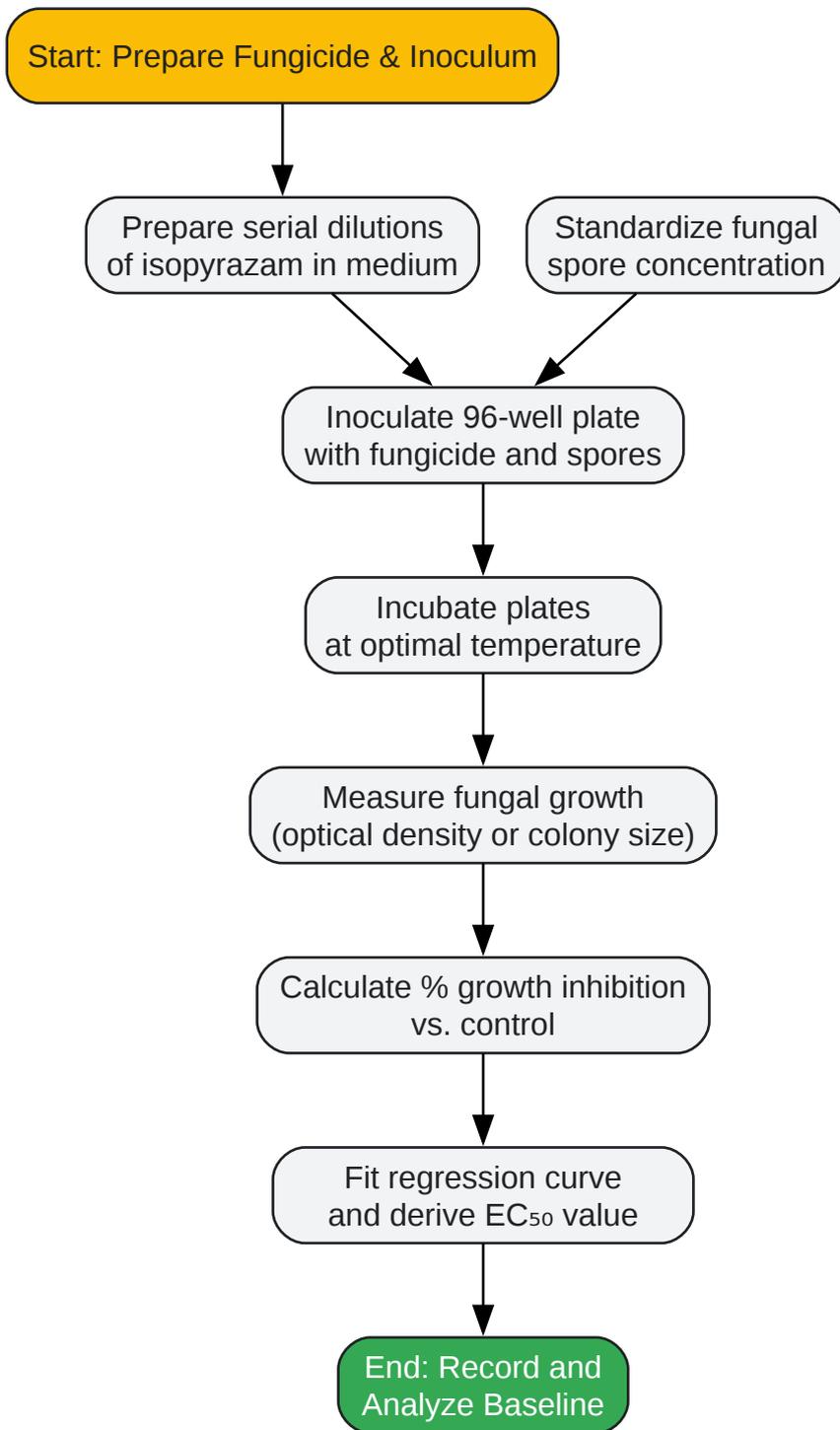
## 2. Materials

- **Fungal Isolates:** Collect a large number of isolates (e.g., >100) from fields with no history of SDHI fungicide exposure to establish a baseline [1].
- **Fungicide Stock:** Prepare a 10 mg/mL analytical grade **isopyrazam** solution in dimethyl sulfoxide (DMSO) and store at -20°C [3].
- **Culture Medium:** Sabouraud dextrose broth or potato dextrose agar (PDA) [1] [3].
- **Equipment:** Flat-bottomed 96-well microtiter plates, incubator.

**3. Procedure**

- 1. Prepare Fungicide Dilutions:** Serially dilute the **isopyrazam** stock solution in the culture medium to create a range of concentrations (e.g., 0.001 µg/mL to 1.0 µg/mL). Include a control well with only DMSO.
- 2. Prepare Inoculum:** Harvest spores or mycelial fragments from fresh, young cultures and suspend them in sterile liquid medium. Adjust the spore concentration to a standardized density (e.g., 10<sup>4</sup> spores/mL).
- 3. Inoculate Plates:** Dispense 100 µL of each fungicide concentration into the wells of the microtiter plate. Then, add 100 µL of the fungal inoculum suspension to each well.
- 4. Incubate:** Seal the plates and incubate them at the optimal temperature for the pathogen (e.g., 15°C for *Z. tritici* [3]) for a predetermined time (e.g., 7 days).
- 5. Measure Growth:** Measure the fungal growth in each well. For mycelial growth, this can be done by measuring optical density or by directly measuring the colony diameter on agar plates.
- 6. Calculate Inhibition:** Calculate the percentage of growth inhibition for each concentration relative to the control.
- 7. Analyze Data:** Use statistical software (e.g., R, SPSS) to fit a regression model (logistic or probit) between the fungicide concentration and growth inhibition. The EC<sub>50</sub> is derived from this curve.

The logical workflow of this protocol can be visualized as follows:

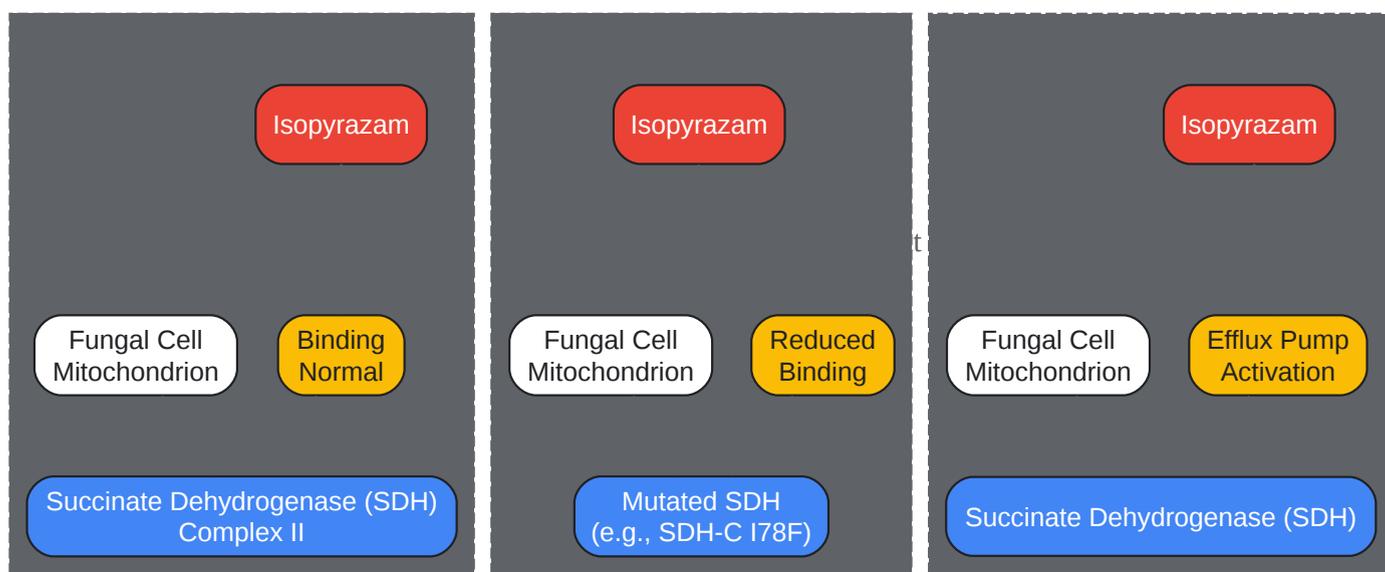


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## Diagram of Key Resistance Mechanisms

To aid in understanding the molecular basis of resistance, the following diagram illustrates the two primary mechanisms by which fungi can develop reduced sensitivity to **isopyrazam**.

#### Title: SDHI Fungicide Resistance Mechanisms



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## Management and Best Practices

To manage resistance risk, adhere to the following strategies endorsed by the Fungicide Resistance Action Committee (FRAC):

- **Use in Mixtures:** Always apply **isopyrazam** in a tank mixture with a fungicide from a different, non-cross-resistant chemical class (e.g., a Demethylation Inhibitor - DMI) [4].
- **Rotate Modes of Action:** Avoid consecutive applications of SDHI fungicides. Rotate with chemical groups from other FRAC codes [2].
- **Monitor Field Populations:** Regularly conduct baseline sensitivity assays on field populations to detect any significant shifts in  $EC_{50}$  values early [1].

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